2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
Brand Name:
Vulcanchem
CAS No.:
126216-13-5
VCID:
VC21243821
InChI:
InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1
SMILES:
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O
Molecular Formula:
C11H12BrNO5S
Molecular Weight:
350.19 g/mol
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
CAS No.: 126216-13-5
Cat. No.: VC21243821
Molecular Formula: C11H12BrNO5S
Molecular Weight: 350.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126216-13-5 |
|---|---|
| Molecular Formula | C11H12BrNO5S |
| Molecular Weight | 350.19 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(4-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1 |
| Standard InChI Key | BAWSSZXNXYCICI-ZETCQYMHSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
| SMILES | CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator